1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one
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Description
1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one is a useful research compound. Its molecular formula is C12H9ClN4O and its molecular weight is 260.68 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a protein that plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death .
Mode of Action
This compound interacts with its target, EGFR-TK, by inhibiting its activity . This inhibition disrupts the normal function of the EGFR-TK, leading to changes in the cellular activities it controls .
Biochemical Pathways
The inhibition of EGFR-TK by this compound affects several biochemical pathways. These include pathways involved in cell growth and differentiation, metabolism, adhesion, and motility . The disruption of these pathways can lead to downstream effects such as altered cell growth and function .
Pharmacokinetics
These properties can impact the bioavailability of the compound, influencing how effectively it can reach its target and exert its effects .
Result of Action
The result of the action of this compound is the inhibition of EGFR-TK, leading to changes in the cellular activities controlled by this protein . This can result in altered cell growth and function, potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial enzymes that regulate the cell cycle by phosphorylating key proteins involved in cell division . This compound interacts with CDK2/cyclin A2, inhibiting its activity and thereby affecting cell proliferation. The interaction involves essential hydrogen bonding with specific amino acids in the active site of CDK2, such as Leu83 .
Cellular Effects
This compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . It induces apoptosis and alters cell cycle progression, leading to cell growth arrest at the G0-G1 stage . Additionally, this compound affects cell signaling pathways, such as the NF-κB pathway, and influences gene expression related to cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of CDK2, where it forms hydrogen bonds with key residues . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression. The compound also induces apoptosis by activating caspase-3 and suppressing NF-κB and IL-6 activation . These molecular interactions result in the inhibition of cell proliferation and induction of programmed cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. In vitro studies have shown that the compound maintains its cytotoxic activity over extended periods, suggesting its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways that include its biotransformation by liver enzymes . The compound undergoes phase I and phase II metabolic reactions, resulting in the formation of various metabolites. These metabolites may have different biological activities and contribute to the overall pharmacological profile of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its cellular uptake and distribution. Its localization within tissues is influenced by factors such as lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus . The compound’s activity is influenced by its ability to target specific cellular compartments, where it interacts with key biomolecules involved in cell cycle regulation and apoptosis . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular locations .
Properties
CAS No. |
1097095-35-6 |
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Molecular Formula |
C12H9ClN4O |
Molecular Weight |
260.68 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H9ClN4O/c1-7-15-11-10(12(18)16-7)6-14-17(11)9-4-2-3-8(13)5-9/h2-6H,1H3,(H,15,16,18) |
InChI Key |
FGNFLLALMJCHAE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1 |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.